molecular formula C15H13F5N4O5 B14609672 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole CAS No. 60285-68-9

7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole

Katalognummer: B14609672
CAS-Nummer: 60285-68-9
Molekulargewicht: 424.28 g/mol
InChI-Schlüssel: BMVMDLCALYUBQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core substituted with a hex-1-en-3-yloxy group, two nitro groups, and a pentafluoroethyl group, making it a subject of interest in organic chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives, which undergo nitration to introduce nitro groups at the 4 and 6 positions. The hex-1-en-3-yloxy group is introduced via an etherification reaction, while the pentafluoroethyl group is added through a nucleophilic substitution reaction. The reaction conditions usually involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The hex-1-en-3-yloxy and pentafluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the benzimidazole core can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate biological processes, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
  • 4,6-Dinitro-2-(pentafluoroethyl)-1H-benzimidazole
  • 7-[(Hex-1-en-3-yl)oxy]-4-nitro-2-(pentafluoroethyl)-1H-benzimidazole

Uniqueness

The combination of these functional groups makes it a versatile compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

60285-68-9

Molekularformel

C15H13F5N4O5

Molekulargewicht

424.28 g/mol

IUPAC-Name

7-hex-1-en-3-yloxy-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C15H13F5N4O5/c1-3-5-7(4-2)29-12-9(24(27)28)6-8(23(25)26)10-11(12)22-13(21-10)14(16,17)15(18,19)20/h4,6-7H,2-3,5H2,1H3,(H,21,22)

InChI-Schlüssel

BMVMDLCALYUBQA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C=C)OC1=C(C=C(C2=C1NC(=N2)C(C(F)(F)F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.